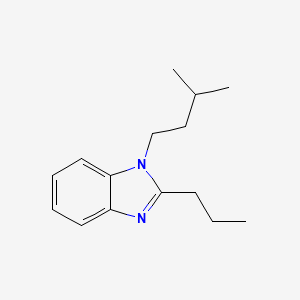![molecular formula C19H22ClNO3 B6023631 (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6023631.png)
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. The compound may also interact with other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. The compound has also been shown to have anxiolytic and anti-depressant effects. However, the long-term effects of the compound on the brain and other physiological systems are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone in lab experiments is its high potency and selectivity. The compound is highly specific for the dopamine and serotonin receptors, making it an ideal tool compound for studying these systems. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in experiments.
Orientations Futures
There are several future directions for research on (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone. One area of research is the development of new compounds that are more potent and selective than the current compound. Another area of research is the investigation of the long-term effects of the compound on the brain and other physiological systems. Additionally, the compound could be used to investigate the role of neurotransmitters in various disease states, such as depression, anxiety, and addiction.
Méthodes De Synthèse
The synthesis of (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone involves the reaction of 3-chlorophenylmagnesium bromide with 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinone in the presence of a palladium catalyst. The reaction takes place under controlled conditions to ensure the formation of the desired product. The yield of the synthesis method is high, and the compound can be easily purified using standard laboratory techniques.
Applications De Recherche Scientifique
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone has several potential applications in scientific research. It is commonly used as a tool compound to investigate the mechanism of action of various receptors and enzymes. The compound is also used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-13-18-8-7-17(24-18)12-21-9-3-5-15(11-21)19(22)14-4-2-6-16(20)10-14/h2,4,6-8,10,15H,3,5,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYJJYMNHKRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)
![1-(4-ethylphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6023552.png)
![6-[3-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6023558.png)

![7-(3-methoxybenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023576.png)
methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)